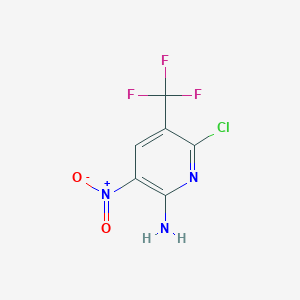

6-氯-3-硝基-5-(三氟甲基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 111928-64-4 . It has a molecular weight of 241.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Synthesis Analysis

Trifluoromethylpyridines, such as 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized and applied in various industries, and their major use is in the protection of crops from pests .Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine . The InChI code is 1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12) .Chemical Reactions Analysis

The compound is used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .科学研究应用

化学合成和反应性

该化合物可用作合成一系列化学结构的多功能构建块。例如,它已被用于通过l-脯氨酸催化的三组分多米诺反应合成高度官能化的吡唑并[3,4-b]吡啶。这种方法突出了该化合物在形成涉及单次操作中多个成键的复杂结构中的作用 (Gunasekaran, Prasanna, & Perumal, 2014).

已在取代反应的背景下探索了它的反应性,其中与所讨论的化合物相关的6-氯-4-硝基-和4,6-二氯-1H-吡咯并[2,3-b]吡啶衍生物允许合成4-取代的7-氮杂吲哚衍生物。这表明有可能创造出具有潜在生物活性或材料特性的各种取代吡啶衍生物(Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006)。

此外,该化合物的硝基和氯取代基为亲核取代反应提供了位点,进一步扩大了其在有机合成中的多功能性。对这些反应的探索可以导致开发具有各种官能团的新型化合物,从而提高基于吡啶的化合物的结构多样性,并促进发现具有在制药、农用化学品和材料科学中潜在应用的新化学实体。

作用机制

Target of Action

The compound is a part of the pyridine class of compounds, which are known to interact with various biological targets

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Biochemical Pathways

It’s worth noting that pyridine derivatives have been found to play roles in various biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which may influence its absorption and distribution

Result of Action

Pyridine derivatives are known to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine could be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.

安全和危害

未来方向

Currently, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

属性

IUPAC Name |

6-chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUDDAXTJZAQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2825057.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide](/img/structure/B2825060.png)

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)

![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)

![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2825071.png)